N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
The compound N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide features a pyrrole core substituted with cyano, furan-2-ylmethyl, and diphenyl groups. The acetamide moiety is modified with a phenoxy group bearing methyl and isopropyl substituents. The compound’s synthesis and structural characterization likely employ crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .
Properties
Molecular Formula |
C34H31N3O3 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C34H31N3O3/c1-23(2)28-17-16-24(3)19-30(28)40-22-31(38)36-34-29(20-35)32(25-11-6-4-7-12-25)33(26-13-8-5-9-14-26)37(34)21-27-15-10-18-39-27/h4-19,23H,21-22H2,1-3H3,(H,36,38) |
InChI Key |
XWGGOJSMMXIXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using catalytic amounts of bases like triethylamine in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Trends
- Crystallographic Tools : SHELX and OLEX2 are critical for resolving complex structures like the target compound, enabling precise bond-length and angle measurements .
- Synthetic Routes : Compounds in use multi-step protocols involving isocyanides and boronate esters, suggesting the target compound may require similar strategies.
Biological Activity
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the pyrrole derivative class. Its unique structure, characterized by a pyrrole ring with various substituents, suggests potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 573.63 g/mol. The compound features a pyrrole ring substituted with a furan moiety, cyano group, and two phenyl groups along with an acetamide functional group. This structural diversity contributes to its potential reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C34H31N3O3 |
| Molecular Weight | 573.63 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZFMNLDXHZHQCDN-GUBAARJWSA-N |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets and pathways. The cyano and furan groups are crucial for binding to target proteins, while the diphenyl and methoxyphenoxy acetamide moieties enhance its stability and bioactivity. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Research indicates that pyrrole derivatives often demonstrate significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against specific cancer types.
Case Studies and Research Findings
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with significant cytotoxicity against MCF7 spheroids, indicating the potential effectiveness of similar compounds including N-[3-cyano...]. The results underscored the importance of structural diversity in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
